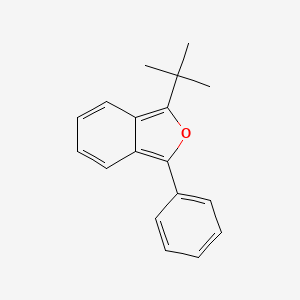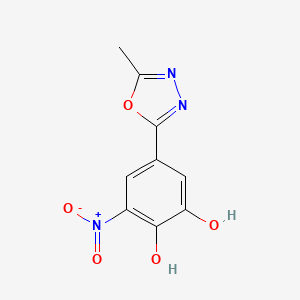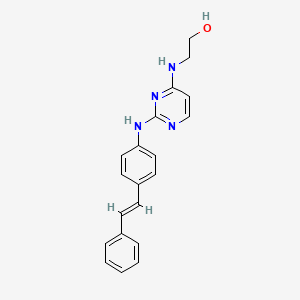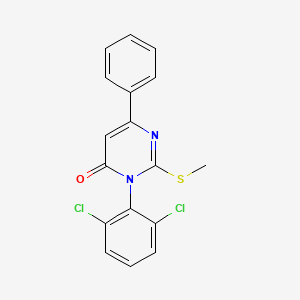![molecular formula C12H11ClN2O2 B12905661 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide CAS No. 64696-58-8](/img/no-structure.png)
2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide is an organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a 3-methyl-1,2-oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors. For instance, 3-methyl-1,2-oxazole can be prepared by the reaction of 3-methyl-2-bromoacrylonitrile with hydroxylamine hydrochloride under basic conditions.
Coupling with Phenyl Ring: The oxazole derivative is then coupled with a phenyl ring that has a suitable leaving group, such as a halide. This can be achieved through a nucleophilic aromatic substitution reaction.
Introduction of the Chloroacetamide Group: Finally, the chloroacetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products vary depending on the nucleophile used, such as azidoacetamide, thiocyanatoacetamide, or aminoacetamide derivatives.
Oxidation: Oxidized forms of the oxazole ring.
Reduction: Reduced forms of the oxazole ring or the amide group.
Hydrolysis: Corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features. It can be explored for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems. It may also find applications in materials science for the synthesis of polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The oxazole ring and chloroacetamide group can interact with molecular targets, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[4-(3-methyl-1,2-thiazol-5-yl)phenyl]acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Chloro-N-[4-(3-methyl-1,2-imidazol-5-yl)phenyl]acetamide: Similar structure but with an imidazole ring instead of an oxazole ring.
2-Chloro-N-[4-(3-methyl-1,2-pyrazol-5-yl)phenyl]acetamide: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
| 64696-58-8 | |
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
2-chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(17-15-8)9-2-4-10(5-3-9)14-12(16)7-13/h2-6H,7H2,1H3,(H,14,16) |
InChI-Schlüssel |
MAWTVWAEGRJYBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

